N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-[4-(2-methylpropylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6OS/c1-16(2)14-26-22-20-15-27-30(23(20)29-24(28-22)32-3)12-11-25-21(31)13-18-9-6-8-17-7-4-5-10-19(17)18/h4-10,15-16H,11-14H2,1-3H3,(H,25,31)(H,26,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLXUERYSUZSDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H30N6OS
- Molecular Weight : 426.6 g/mol
- CAS Number : 954023-52-0
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities, including enzyme inhibition and receptor modulation.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects through:
- Enzyme Inhibition : It has been shown to inhibit various kinases involved in cancer progression.
- Receptor Binding : The compound may bind to cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antiproliferative effects against various cancer cell lines. The compound's ability to inhibit key signaling pathways involved in tumor growth makes it a candidate for further development in cancer therapy.
Enzyme Inhibition
In vitro assays have demonstrated that this compound effectively inhibits enzymes such as dihydrofolate reductase (DHFR). This inhibition leads to decreased levels of NADPH and subsequent destabilization of DHFR, which is critical for nucleotide synthesis and cell proliferation .
| Target Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Dihydrofolate Reductase | Competitive | 5.0 |
| RET Kinase | Non-competitive | 10.2 |
Study 1: Antiproliferative Activity
A study published in 2023 investigated the antiproliferative effects of the compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 5 to 15 µM across different cell types .
Study 2: Mechanistic Insights
Another study focused on the mechanistic insights into how the compound interacts with DHFR. The findings suggested that the compound not only inhibits enzyme activity but also alters cellular redox states by reducing NADP levels, leading to increased oxidative stress in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs, synthesis methods, and physicochemical properties, referencing compounds from the provided evidence (e.g., triazole-linked acetamides) .
Structural Comparison
| Feature | Target Compound | Evidence Compounds (6a-m, 7a-m) |
|---|---|---|
| Core Structure | Pyrazolo[3,4-d]pyrimidine (bicyclic, nitrogen-rich) | 1,2,3-Triazole (monocyclic, three nitrogen atoms) |
| Key Substituents | Isobutylamino, methylthio, naphthalen-1-yl acetamide | Nitrophenyl, naphthalen-1-yloxy methyl, acetamide |
| Planarity | High (fused bicyclic system) | Moderate (flexible triazole linker) |
| Electronic Profile | Electron-rich (methylthio, amino groups) | Electron-deficient (nitro groups in 6b, 6c) |
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
